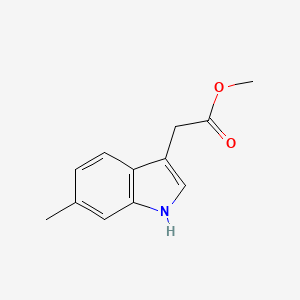

Methyl 6-Methylindole-3-acetate

Description

Overview of Indole (B1671886) Scaffold in Bioactive Compounds

The indole ring system, a bicyclic aromatic heterocycle consisting of a fused benzene (B151609) and pyrrole (B145914) ring, is a privileged scaffold in medicinal chemistry and natural product science. Its unique electronic properties and rigid structure make it a cornerstone for a multitude of biologically active molecules. Found in everything from essential amino acids like tryptophan to potent alkaloids and modern pharmaceuticals, the indole nucleus serves as a critical pharmacophore, enabling interactions with a wide array of biological targets. This versatility has driven extensive research into indole derivatives for various therapeutic applications.

Significance of Indole-3-acetic Acid Derivatives in Biological Systems

Among the vast family of indole derivatives, those related to Indole-3-acetic acid (IAA) hold particular importance in biological systems. IAA is the most common and physiologically active auxin, a class of plant hormones that plays a central role in virtually every aspect of plant growth and development, including cell elongation, division, and differentiation. wikipedia.orgmedchemexpress.com The biological activity of IAA can be modulated through structural modifications, such as esterification, leading to a diverse family of related compounds with distinct properties.

The methyl ester of IAA, Methyl indole-3-acetate (B1200044) (MeIAA), is a naturally occurring derivative. nih.gov While IAA itself is a primary signaling molecule, its esterified form, MeIAA, is generally considered a biologically inactive conjugate. nih.gov Plants utilize the conversion of IAA to MeIAA as a mechanism to regulate auxin homeostasis. nih.gov This conversion is catalyzed by the enzyme IAA carboxyl methyltransferase. nih.gov

MeIAA can be hydrolyzed back to the active hormone IAA by various esterases, such as those from the AtMES family in Arabidopsis. nih.govzfin.org This reversible conversion allows the plant to store and transport auxin in an inactive form, releasing the active hormone when and where it is needed. nih.govnih.gov Although found in lower abundance than free IAA, likely due to a fast turnover rate, MeIAA's role as a convertible precursor is crucial for modulating auxin-dependent physiological responses. nih.gov

Table 1: Physicochemical Properties of Indole-3-acetic Acid and its Methyl Ester

| Property | Indole-3-acetic Acid (IAA) | Methyl indole-3-acetate (MeIAA) |

|---|---|---|

| Molecular Formula | C10H9NO2 | C11H11NO2 |

| Molar Mass | 175.18 g/mol | 189.21 g/mol |

| Appearance | Solid | Solid |

| Melting Point | 168-170 °C | 50-52 °C |

| Solubility | Soluble in ethanol | Soluble in methanol (B129727) |

Data sourced from multiple references. nih.govnih.govsigmaaldrich.com

The biosynthesis of IAA, the direct precursor to indole acetate (B1210297) esters, primarily originates from the amino acid tryptophan. nih.gov Plants and many associated microorganisms synthesize IAA through several distinct tryptophan-dependent pathways. nih.gov Additionally, a tryptophan-independent pathway has been proposed, though its mechanisms are less understood. oup.comnih.gov The primary tryptophan-dependent routes are named after their key intermediates.

Table 2: Major Tryptophan-Dependent IAA Biosynthesis Pathways

| Pathway Name | Key Intermediate(s) | General Description | Key Enzymes |

|---|---|---|---|

| Indole-3-pyruvic acid (IPA) Pathway | Indole-3-pyruvic acid (IPA), Indole-3-acetaldehyde (IAAld) | Tryptophan is converted to IPA, which is then decarboxylated to IAAld and subsequently oxidized to IAA. This is considered a major pathway in plants. nih.govresearchgate.net | Tryptophan aminotransferase (TAA/TAR), YUCCA family of flavin monooxygenases |

| Indole-3-acetamide (B105759) (IAM) Pathway | Indole-3-acetamide (IAM) | Tryptophan is converted to IAM, which is then hydrolyzed to produce IAA. This pathway is common in plant-associated bacteria. nih.govresearchgate.net | Tryptophan-2-monooxygenase (iaaM), Indole-3-acetamide hydrolase (iaaH) |

| Tryptamine (TAM) Pathway | Tryptamine (TAM), Indole-3-acetaldehyde (IAAld) | Tryptophan is decarboxylated to form tryptamine, which is then converted to IAAld and oxidized to IAA. nih.govoup.com | Tryptophan decarboxylase, Amine oxidase |

| Indole-3-acetaldoxime (IAOx) Pathway | Indole-3-acetaldoxime (IAOx), Indole-3-acetonitrile (IAN) | Tryptophan is converted to IAOx, which then serves as a branch point for the synthesis of IAA, often via IAN. This pathway is notable in the Brassicaceae family. nih.govoup.com | Cytochrome P450 enzymes (CYP79B), Nitrilase |

A tryptophan-independent pathway, where IAA is synthesized from a precursor such as indole or indole-3-glycerol phosphate, has also been identified and is thought to be crucial during early embryogenesis. oup.compnas.org

The biological activity of IAA is also controlled by its degradation. Organisms have evolved specific catabolic pathways to break down IAA, thereby regulating its concentration. In bacteria, two primary gene clusters, iac and iaa, have been identified for the aerobic and anaerobic degradation of IAA, respectively. nih.gov The aerobic iac pathway, found in bacteria like Pseudomonas putida, converts IAA to catechol. nih.govasm.org This involves a series of enzymatic steps, including initial oxygenation. asm.orgnih.gov

In plants, degradation can occur through oxidation, leading to products like 2-oxindole-3-acetic acid. asm.org Furthermore, the degradation of Aux/IAA proteins, which are key repressors of auxin response genes, is a critical control point in auxin signaling and is mediated by the ubiquitin-proteasome pathway. pnas.orgnih.gov Various plant-associated bacteria have demonstrated the ability to degrade IAA, potentially using it as a carbon and energy source, which in turn can modulate plant growth. plos.orgbiorxiv.org

Specific Context of Methyl 6-Methylindole-3-acetate within Advanced Indole Chemistry

While extensive research exists for Indole-3-acetic acid and its direct methyl ester, specific scientific literature on This compound is notably scarce. Its properties and potential applications must therefore be inferred from the established chemistry of related indole structures.

The structure of this compound features two key modifications to the basic indole scaffold: an acetate methyl ester at the 3-position and a methyl group at the 6-position of the benzene ring. The molecular formula for this compound is C₁₂H₁₃NO₂. ontosight.ai

The introduction of a methyl group at the C-6 position is expected to influence the electronic properties of the indole ring. As an electron-donating group, the 6-methyl substituent would slightly increase the electron density of the aromatic system, which could modulate its reactivity in electrophilic substitution reactions and its binding affinity for biological targets. For instance, studies on other 6-substituted indoles, such as 6-methylindole (B1295342), have shown they can act as modulators of biological receptors like the aryl hydrocarbon receptor (AhR). nih.gov

The synthesis of this compound would likely follow multi-step synthetic routes common in indole chemistry. A plausible approach would involve starting with a commercially available 6-methylindole precursor and then introducing the acetate side chain at the 3-position, followed by esterification. Alternatively, a Fischer indole synthesis could be employed using a substituted hydrazine (B178648) and a suitable keto-ester. The synthesis of related compounds, such as methyl 6-bromoindolyl-3-acetate, has been achieved through regioselective functionalization of the methyl indolyl-3-acetate core, indicating that pathways to C-6 substituted derivatives are chemically feasible. researchgate.net

Given the lack of dedicated research, the biological role of this compound remains speculative. It could potentially act as a synthetic auxin analog or, like its parent compound MeIAA, serve as a pro-hormone that releases 6-methylindole-3-acetic acid upon hydrolysis by cellular esterases. Further investigation is required to characterize its physicochemical properties, synthetic pathways, and biological activity.

Structure

3D Structure

Properties

Molecular Formula |

C12H13NO2 |

|---|---|

Molecular Weight |

203.24 g/mol |

IUPAC Name |

methyl 2-(6-methyl-1H-indol-3-yl)acetate |

InChI |

InChI=1S/C12H13NO2/c1-8-3-4-10-9(6-12(14)15-2)7-13-11(10)5-8/h3-5,7,13H,6H2,1-2H3 |

InChI Key |

QQKKAJLJPXGMDF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1)C(=CN2)CC(=O)OC |

Origin of Product |

United States |

Synthetic Methodologies for Methyl 6 Methylindole 3 Acetate and Analogous Derivatives

Strategies for Indole (B1671886) Ring Construction and Functionalization at the C-3 Position

The creation of 3-substituted indoles, such as Methyl 6-Methylindole-3-acetate, involves two primary strategic considerations: the formation of the core bicyclic indole structure and the introduction of the acetate (B1210297) side chain at the nucleophilic C-3 position. researchgate.netnih.gov The indole nucleus is typically synthesized via cyclization reactions, while the C-3 substituent is often installed through electrophilic substitution or condensation reactions.

The Fischer indole synthesis, discovered by Hermann Emil Fischer in 1883, remains one of the most important and widely used methods for preparing substituted indoles. mdpi.combyjus.com The reaction involves the acid-catalyzed thermal cyclization of an arylhydrazone, which is itself formed from the condensation of an arylhydrazine and a suitable aldehyde or ketone. byjus.comthermofisher.com

To synthesize this compound, the Fischer synthesis would utilize p-tolylhydrazine (or its hydrochloride salt) and a carbonyl compound containing the latent acetate functionality, such as levulinic acid or its ester. The choice of acid catalyst is crucial, with both Brønsted acids (e.g., HCl, H₂SO₄, PPA, p-TsOH) and Lewis acids (e.g., ZnCl₂, BF₃, FeCl₃) being effective. mdpi.com The generally accepted mechanism, proposed by Robinson, proceeds through an enamine tautomer of the hydrazone, followed by a frontiersin.orgfrontiersin.org-sigmatropic rearrangement, cyclization, and elimination of ammonia (B1221849) to form the aromatic indole ring. mdpi.combyjus.com

A key feature of the Fischer synthesis is that it can often be performed as a one-pot reaction, where the intermediate arylhydrazone is not isolated. byjus.comthermofisher.com However, the use of unsymmetrical ketones can lead to the formation of regioisomeric products, with the outcome dependent on factors like the acidity of the medium and steric effects. byjus.comthermofisher.com For instance, microwave-assisted Fischer indole synthesis has been shown to significantly accelerate reaction rates compared to conventional heating. rsc.org

Table 1: Examples of Fischer Indole Synthesis

| Arylhydrazine | Carbonyl Compound | Acid Catalyst | Conditions | Product | Reference |

|---|---|---|---|---|---|

| Phenylhydrazine (B124118) hydrochloride | Butanone | - | 150 °C, 15 min (Microwave) | 2,3-Dimethylindole | rsc.org |

| o,m-Tolylhydrazine hydrochlorides | Isopropyl methyl ketone | Acetic Acid | Room Temperature | Methyl indolenines | mdpi.com |

| Phenylhydrazine | Pyruvic acid 1-methylphenylhydrazone | Alcoholic HCl | Heating | 1-Methylindole-2-carboxylic acid | thermofisher.com |

Modern synthetic chemistry increasingly favors one-pot processes and multicomponent reactions (MCRs) for their efficiency, atom economy, and ability to generate molecular complexity in a single step. acs.org These methods are highly applicable to the synthesis of 3-substituted indoles. nih.gov MCRs for this purpose typically involve the reaction of an indole, an aldehyde, and an active methylene (B1212753) compound. nih.gov

For example, indole-3-acetamides have been synthesized via a one-pot multicomponent reaction of indole-3-acetic acid with 1,1'-carbonyldiimidazole (B1668759) (CDI) and various substituted anilines. acs.org In this process, CDI activates the carboxylic acid, which then reacts with the aniline (B41778) to form the amide. acs.org Another prominent example is the reaction between indoles, aldehydes, and malononitrile (B47326), which can be catalyzed by various agents to produce 3-substituted indoles in high yields. nih.govresearchgate.net

Copper-catalyzed MCRs have also been developed. For instance, the reaction of 2-methylindole, aromatic aldehydes, and cyclic dienophiles in the presence of copper sulfate (B86663) affords diverse spirotetrahydrocarbazoles. nih.gov This demonstrates the power of MCRs to construct complex polycyclic systems based on the indole framework. nih.gov

Table 2: Examples of One-Pot and Multicomponent Reactions

| Indole Component | Aldehyde/Carbonyl | Third Component | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|---|

| Indole-3-acetic acid | - | Substituted anilines | CDI, Pyridine, Acetonitrile (B52724) | Indole-3-acetamides | acs.org |

| Indole | Various aldehydes | Malononitrile | L-proline, Ethanol, RT | 3-Substituted indoles | rsc.org |

| 2-Methylindole | Aromatic aldehydes | Cyclic dienophiles | CuSO₄, Toluene, Reflux | Spirotetrahydrocarbazoles | nih.gov |

| Indole | Aldehydes | Acetylacetone | Base (methyl cyanide), Ethanol, 60°C | 3-((1H-indol-3-yl)(phenyl)methyl)pentane-2,4-dione derivatives | researchgate.net |

Catalysis is central to the efficient synthesis of indoles, enabling milder reaction conditions, higher yields, and greater selectivity. Various catalytic systems, including Brønsted acids, Lewis acids, and organocatalysts, are employed.

Brønsted acids are fundamental catalysts for many indole syntheses, most notably the Fischer indole synthesis. mdpi.com Beyond this classic reaction, Brønsted acids like p-toluenesulfonic acid (PTSA) and diphenyl phosphoric acid are used to catalyze Friedel-Crafts type reactions involving indoles. sc.edunih.gov For example, PTSA catalyzes a cascade reaction for the synthesis of 4-functionalized tetrahydrocarbazolones from 4-(indol-2-yl)-4-oxobutanal derivatives. nih.gov This process involves an initial intramolecular Friedel-Crafts hydroxyalkylation followed by nucleophilic substitution. nih.gov

A metal-free catalytic approach for the remote C6-functionalization of 2,3-disubstituted indoles has been developed using catalytic amounts of a Brønsted acid. frontiersin.orgfrontiersin.org This method allows β,γ-unsaturated α-ketoesters to react selectively at the C6 position of the indole ring, providing a direct route to otherwise difficult-to-access derivatives. frontiersin.org Furthermore, an efficient one-pot synthesis of indoles from o-aminobenzyl alcohols and furans has been developed using a Brønsted acid catalyst, offering a more environmentally benign alternative to methods requiring overstoichiometric amounts of acid. nih.gov

Lewis acids are highly effective catalysts for indole synthesis, capable of activating substrates toward cyclization and substitution. nih.govnih.govorganic-chemistry.org They are frequently used as alternatives to Brønsted acids in the Fischer synthesis. mdpi.com A notable application is the Lewis acid-catalyzed cyclization of methyl phenyldiazoacetates bearing an ortho-imino group, which produces 2,3-substituted indoles in quantitative yields with very low catalyst loadings (≤1 mol%). nih.govorganic-chemistry.org The mechanism involves the activation of the imine by the Lewis acid, facilitating an electrophilic attack on the diazo carbon. nih.gov A variety of Lewis acids, including BF₃·Et₂O, TiCl₄, SnCl₄, and Cu(OTf)₂, have proven effective. organic-chemistry.org

Lewis acids also catalyze the double addition of indoles to ketones, providing access to bis(indolyl)methanes that contain an all-carbon quaternary center. rsc.org Additionally, a modified Burgess reagent in combination with Lewis acids has been used for the one-pot synthesis of indole-3-sulfonamides under microwave conditions. researchgate.net

Organocatalysis, the use of small, metal-free organic molecules to accelerate reactions, has emerged as a powerful and "green" synthetic tool. The amino acid L-proline is a particularly effective organocatalyst for the synthesis of 3-substituted indoles. researchgate.netrsc.orgrsc.org

L-proline has been shown to efficiently catalyze the one-pot, three-component Mannich-type reaction between indoles, aldehydes, and secondary amines under solvent-free conditions at room temperature to yield 3-amino-alkylated indoles. rsc.org It also catalyzes the condensation of indoles, aldehydes, and malononitrile in ethanol, affording various 3-substituted indoles in excellent yields (up to 98%). researchgate.netrsc.org This methodology is noted for its simplicity, mild conditions, and the ready availability of the catalyst. researchgate.net The proposed mechanism often involves a sequential base-acid promotion role for the amino acid. rsc.org

Table 3: Summary of Catalytic Methodologies

| Catalyst Type | Catalyst Example | Reaction Type | Substrates | Product Type | Reference |

|---|---|---|---|---|---|

| Brønsted Acid | TfOH | One-pot recyclization | o-Aminobenzyl alcohols, 2-methylfuran | Substituted indoles | nih.gov |

| Brønsted Acid | PTSA | Remote C6-functionalization | 2,3-Disubstituted indoles, β,γ-unsaturated α-ketoesters | C6-functionalized indoles | frontiersin.org |

| Lewis Acid | BF₃·Et₂O | Intramolecular cyclization | Methyl phenyldiazoacetates with ortho-imino group | 2,3-Substituted indoles | nih.govorganic-chemistry.org |

| Lewis Acid | Various | Double addition | Indoles, Ketones | Bis(indolyl)methanes | rsc.org |

| Organocatalyst | L-Proline | Three-component Mannich-type | Indoles, Aldehydes, Secondary amines | 3-Amino-alkylated indoles | rsc.org |

Advanced Catalytic Methodologies in Indole Synthesis

Transition Metal-Catalyzed Coupling Reactions (e.g., Copper(II))

Transition metal catalysis has become a powerful tool in the synthesis of substituted indoles, offering efficient and selective methods for bond formation. researchgate.netmdpi.com Copper(II)-catalyzed reactions, in particular, have been instrumental in the direct arylation of indoles. A notable example is the direct and site-selective arylation of indoles at the C-6 position using catalytic copper(II) oxide (CuO). acs.orgnih.gov This method's success hinges on the use of an N–P(O)tBu2 directing group and diaryliodonium triflate salts as coupling partners. acs.orgnih.gov The reaction demonstrates high regioselectivity and is applicable to gram-scale synthesis. nih.gov The directing group can be subsequently removed, for instance, by treatment with lithium aluminum hydride (LiAlH4), to yield the unprotected indole. nih.gov

Other transition metals like rhodium and palladium have also been employed in the synthesis of indole derivatives. mdpi.comacs.org For instance, rhodium(II) catalysis has been used for the regioselective remote C-H alkylation of protic indoles. acs.org Palladium-catalyzed reactions have been utilized for the oxidative annulation of anilines with alkynes to form indoles. mdpi.com These methods highlight the versatility of transition metal catalysis in constructing the indole core and introducing various substituents. researchgate.netmdpi.com

Sustainable and Green Chemistry Approaches (e.g., Ionic Liquids, DES Solvents)

In recent years, there has been a growing emphasis on developing sustainable and environmentally friendly synthetic methods. In the context of indole synthesis, green chemistry principles have been applied to reduce the environmental impact of chemical processes. One such approach involves the use of ionic liquids as green and reusable catalysts. For example, [Hmim]HSO4 has been used to catalyze the one-pot synthesis of 3-pyranyl indole derivatives in an aqueous medium. rsc.org

The use of water as a solvent is another hallmark of green chemistry. Silver nanoparticles synthesized using an aqueous extract of Ferula latisecta leaves have been used to catalyze the synthesis of spirooxindoles in water. rsc.org Furthermore, the development of one-pot, multi-component reactions minimizes waste and improves atom economy. An example is the synthesis of functionalized indole-3-yl pyridines through a one-pot, three-component reaction. rsc.org These approaches demonstrate a shift towards more sustainable practices in the synthesis of complex molecules like this compound.

Introduction of Methyl Ester Moiety at C-3

The introduction of a methyl ester group at the C-3 position of the indole ring is a crucial step in the synthesis of the target molecule. This is typically achieved through the esterification of the corresponding indole-3-acetic acid. A common method involves reacting indole-3-acetic acid with methanol (B129727) in the presence of an acid catalyst, such as thionyl chloride (SOCl2). chemicalbook.comeurjchem.comresearchgate.net The reaction of indole-3-acetic acid with thionyl chloride first forms the acyl chloride, which is then reacted with methanol to yield the methyl ester. eurjchem.comresearchgate.net

Alternatively, dimethyl carbonate (DMC) can be used as a methylating agent for indole-3-carboxylic acids in the presence of a base like potassium carbonate. google.comgoogle.com This method can lead to the formation of both the N-methylated and O-methylated products, and the reaction conditions can be optimized to favor the desired methyl ester. google.com Another approach involves the use of coupling reagents like propylphosphonic anhydride (B1165640) (T3P®) to facilitate the formation of amides and esters from indole-3-acetic acid under mild conditions. unmc.edu

Regioselective Functionalization of the Indole Benzene (B151609) Ring at C-6

Achieving regioselective functionalization at the C-6 position of the indole ring is a significant challenge in indole chemistry due to the inherent reactivity of the C-2 and C-3 positions in the pyrrole (B145914) ring. frontiersin.orgrsc.org

Directed Halogenation Strategies (e.g., Bromination)

To achieve regioselective bromination at the C-6 position of methyl indolyl-3-acetate, a strategy involving the introduction of electron-withdrawing groups at the N-1 and C-2 positions can be employed. researchgate.net For instance, protecting the indole nitrogen with a pivaloyl group and introducing a substituent at C-2 can direct bromination to the C-6 position. researchgate.net The bromination is typically carried out using bromine in a solvent like carbon tetrachloride. researchgate.net Following the regioselective bromination, the protecting groups can be removed to yield the desired 6-bromoindole (B116670) derivative. researchgate.net

Installation of Methyl Substituents via Directed Synthesis

The installation of a methyl group at the C-6 position often relies on starting with a pre-functionalized precursor. For example, using 6-methylindole (B1295342) as a starting material directly incorporates the methyl group at the desired position. nih.gov Subsequent reactions can then be performed to introduce the acetate side chain at the C-3 position.

Directed C-H functionalization methods have also emerged as powerful tools for regioselective alkylation. rsc.org While direct C-6 methylation can be challenging, the use of directing groups can facilitate this transformation. acs.orgnih.gov For instance, a removable directing group on the indole nitrogen can steer a metal catalyst to activate the C-6 C-H bond for subsequent methylation. nih.gov

Protecting Group Strategies for Site-Specific Functionalization

Protecting groups are essential for directing the regioselectivity of reactions on the indole nucleus. researchgate.net The indole nitrogen is often protected to prevent unwanted side reactions and to influence the electronic properties of the indole ring. researchgate.net Common N-protecting groups include sulfonyl derivatives (e.g., tosyl), carbamates (e.g., Boc), and pivaloyl groups. researchgate.net

The choice of protecting group is crucial. For instance, the pivaloyl group, due to its steric bulk, can protect both the N-1 and C-2 positions, thereby directing functionalization to other parts of the indole ring. Similarly, the N-P(O)tBu2 group has been shown to be effective in directing copper-catalyzed C-6 arylation. acs.orgnih.gov The strategic use and subsequent removal of these protecting groups allow for the precise and site-specific functionalization of the indole ring, which is critical for the synthesis of complex derivatives like this compound.

Research Findings Summary

| Reaction Type | Key Reagents/Catalysts | Position(s) Functionalized | Key Features | Reference(s) |

| C-6 Arylation | CuO, N–P(O)tBu2 directing group, diaryliodonium triflate salts | C-6 | High regioselectivity, applicable to gram-scale synthesis. | acs.orgnih.gov |

| C-6 Alkylation | Rhodium(II) catalyst | C-6 | Remote C-H activation. | acs.org |

| Pyran-Indole Synthesis | [Hmim]HSO4 | C-3 | Green, reusable catalyst, aqueous media. | rsc.org |

| Esterification | Thionyl chloride, Methanol | C-3 | Forms methyl ester from carboxylic acid. | chemicalbook.comeurjchem.comresearchgate.net |

| Esterification | Dimethyl carbonate, K2CO3 | C-3 (and N-1) | Methylating agent for carboxylic acids. | google.comgoogle.com |

| C-6 Bromination | Bromine, CCl4, N- and C-2 protecting groups | C-6 | Regioselective halogenation. | researchgate.net |

Derivatization and Analog Synthesis from this compound

The synthesis of analogs from a parent compound like this compound is a cornerstone of medicinal chemistry and materials science. By making targeted chemical modifications, researchers can fine-tune the properties of the molecule. These derivatizations can alter factors such as reactivity, stability, and intermolecular interactions. The primary sites for modification on the indole acetate core are the indole nitrogen (N-1), the ester functional group at the C-3 side chain, and the methylene bridge of the side chain itself.

The nitrogen atom at position 1 of the indole ring is a key site for synthetic modification. Its reactivity can be leveraged to introduce various substituents, which in turn can influence the electronic properties of the entire indole ring system and the molecule's biological activity. nih.gov

One significant application of N-1 modification is to direct the regioselectivity of subsequent reactions, such as electrophilic substitution. For instance, in the synthesis of brominated indole derivatives, direct bromination of a simple indole like methyl indolyl-3-acetate is often unselective. To achieve regioselective bromination at the C-6 position, an electron-withdrawing group can be temporarily introduced at the N-1 position. researchgate.net This deactivates the pyrrole part of the indole nucleus, favoring substitution on the benzenoid ring. A common strategy involves the introduction of a carbomethoxy group at N-1, which can be removed later in the synthetic sequence. researchgate.net

Table 1: Example of N-1 Derivatization for Regioselective Synthesis

| Step | Reactant | Reagents and Conditions | Product | Purpose | Yield | Reference |

|---|---|---|---|---|---|---|

| 1 | Methyl indolyl-3-acetate | ClCO₂Me, K₂CO₃, Acetone | Methyl 1-(carbomethoxy)indolyl-3-acetate | Introduction of an electron-withdrawing group at N-1 to direct subsequent bromination. | 82% | researchgate.net |

| 2 | Methyl 1-(carbomethoxy)indolyl-3-acetate | Br₂, CCl₄ | Methyl 1-(carbomethoxy)-6-bromoindolyl-3-acetate | Regioselective bromination at the C-6 position. | 86% | researchgate.net |

This multi-step process demonstrates how transient modification at the N-1 position is a powerful tool for synthesizing specific, otherwise hard-to-access, indole analogs. researchgate.net Studies have also shown that while derivatives with an unsubstituted N-1 nitrogen can exhibit enhanced cytoprotective activity due to radical stabilization, certain N-1 substituted compounds can still retain high activity depending on the nature of other substituents. nih.gov

The ester group of methyl indole-3-acetate (B1200044) (MeIAA) and its analogs is a primary site for chemical and biochemical transformation, particularly through hydrolysis. This reaction converts the inactive methyl ester into the active free carboxylic acid, a process of significant biological relevance. nih.govoup.com

In the plant kingdom, the hydrolysis of MeIAA is catalyzed by a specific family of enzymes known as carboxylesterases. oup.com Research in Arabidopsis thaliana has identified a family of 20 methyl esterase (AtMES) genes. oup.com One of these, AtMES17, encodes an enzyme that efficiently hydrolyzes MeIAA to release indole-3-acetic acid (IAA), a major plant hormone. nih.gov This suggests that MeIAA can act as a storage form, allowing plants to rapidly release the active hormone when needed. oup.com The manifestations of MeIAA's activity in vivo are due to the free IAA generated upon this hydrolysis. nih.govresearchgate.net

Table 2: Kinetic Properties of AtMES17 with Methyl Indole-3-acetate (MeIAA)

| Enzyme | Substrate | K_m (μM) | K_cat (s⁻¹) | Source |

|---|

The hydrolysis process is defined as the catalysis of the reaction: H₂O + methyl (indol-3-yl)acetate = (indol-3-yl)acetate + H⁺ + methanol. zfin.orgebi.ac.uk Following hydrolysis, the resulting indole-3-acetic acid can be re-esterified with different alcohols to create a variety of ester analogs, providing a straightforward pathway to derivatives with altered properties like solubility and cell permeability.

The acetate side chain at the C-3 position is a defining feature of this class of indoles and is critical to their function. Structure-activity relationship studies on various complex natural products have identified the C-3 ester side chain as a crucial element for biological activity. nih.gov Modifications to this side chain, therefore, represent a key strategy for developing novel analogs.

While preserving the core acetate moiety, modifications can be made to the broader side-chain structure. For example, new derivatives have been synthesized by linking various azole-based compounds (such as imidazole-2-thione or thiazole-2-thione) to the C-3 position through a methylene bridge. nih.gov These modifications aim to combine the structural features of the indole with the known biological activities of azoles. nih.gov

Another area of research involves the metabolism of the C-3 side chain. The pneumotoxin 3-methylindole (B30407), a related compound, is metabolized to a reactive 3-methyleneindolenine (B1207975) intermediate. nih.gov This highly reactive species can form adducts with biological nucleophiles. Understanding this reactivity at the C-3 side chain is crucial for predicting the metabolic fate and potential bioactivity of newly synthesized analogs.

Table 3: Examples of C-3 Side Chain Modifications and Related Structures

| Parent Structure | Modification Type | Resulting Structure/Derivative | Significance | Reference |

|---|---|---|---|---|

| Gramine (3-(Dimethylaminomethyl)indole) | Methylene-bridged substitution | C3-Methylene-bridged azole-2-thiones | Creation of new derivatives with potential cytoprotective and chelating abilities. | nih.gov |

| Maytansine | Chirality of ester side chain | L- and D-epimers at C-3 | The chirality of the C-3 ester side chain dramatically impacts antitumor activity. | nih.gov |

Understanding the mechanisms of the reactions used to synthesize and modify this compound is essential for optimizing reaction conditions and predicting outcomes.

A key mechanistic insight comes from the study of regioselective bromination. The introduction of an electron-withdrawing group at the N-1 position deactivates the five-membered pyrrole ring towards electrophilic attack. This electronic effect redirects the electrophile (e.g., Br⁺) to the electron-rich six-membered benzene ring, specifically favoring the C-6 position, leading to the desired product. researchgate.net

In the context of biological activity, the mechanism of action for methyl indole-3-acetate (MeIAA) has been shown to be indirect. It acts as a prodrug. The inactive ester is transported and then hydrolyzed in vivo by esterases, such as AtMES17, to release the biologically active indole-3-acetic acid (IAA). nih.govoup.com This hydrolysis is the rate-limiting step for its hormonal activity in plants. nih.gov

Furthermore, mechanistic studies on the related compound 3-methylindole reveal that its toxicity is linked to metabolic activation. Cytochrome P450 enzymes metabolize it into a reactive 3-methyleneindolenine intermediate. nih.gov This electrophilic intermediate readily reacts with nucleophiles, such as the exocyclic amines of DNA bases, to form adducts. This pathway highlights the potential for the C-3 position of indole derivatives to be a site of metabolic activation, a crucial consideration in the design of new analogs. nih.gov

Biochemical and Mechanistic Investigations of Indole Acetate Methyl Esters

Enzymatic Biosynthesis of Indole (B1671886) Acetate (B1210297) Methyl Esters

The conversion of the active plant hormone indole-3-acetic acid (IAA) to its methyl ester, methyl indole-3-acetate (B1200044) (MeIAA), is a key step in modulating auxin homeostasis. researchgate.net This biochemical reaction is catalyzed by a specific class of enzymes that methylate the carboxyl group of IAA. nih.govnih.gov This esterification process effectively renders the auxin inactive, suggesting that methylation is a significant mechanism for regulating plant development. nih.govuniprot.org

The primary enzymes responsible for the synthesis of MeIAA are the Indole-3-acetic Acid Carboxyl Methyltransferases (IAMTs). nih.govnih.gov These enzymes belong to the SABATH family of methyltransferases. nih.gov The IAMT1 enzyme in Arabidopsis thaliana was the first of its kind to be identified and has been shown to play a crucial role in developmental processes, particularly leaf formation. nih.govnih.gov The conversion of IAA to MeIAA by IAMT1 is an important process for controlling auxin levels and subsequent physiological responses. researchgate.net IAMT activities have since been identified in various plant species, including rice and poplar. researchgate.net

Biochemical characterization of IAMT enzymes reveals their specificity for indole-3-acetic acid. Functional analysis of a recombinant IAMT from the ancient angiosperm Illicium anisatum (IaIAMT), expressed in Escherichia coli, demonstrated the highest level of activity with IAA as the substrate. nih.gov In contrast, related molecules such as indole-3-propionic acid and indole-3-butyric acid were not utilized by the enzyme. nih.gov While IaIAMT showed some minimal activity towards jasmonic acid and coumaric acids, it had negligible activity with benzoic acid, salicylic (B10762653) acid, and gibberellic acid. nih.gov The apparent Michaelis constant (Km) of IaIAMT for IAA was determined to be 122 µM. nih.gov The Arabidopsis IAMT1 enzyme also efficiently converts IAA to MeIAA in vitro. nih.gov This methylation of the free carboxyl group of IAA is a rapid and reversible way to switch the chemical properties of the hormone. nih.gov

| Enzyme | Organism | Substrate | Km (µM) | Reference |

| IaIAMT | Illicium anisatum | Indole-3-acetic acid (IAA) | 122 | nih.gov |

Molecular cloning is a fundamental technique used to isolate and replicate a specific gene of interest, such as the gene encoding an IAMT enzyme. sigmaaldrich.comumich.edu This process typically involves inserting the gene into a plasmid vector, which is then introduced into a host organism like E. coli for amplification and subsequent protein expression. sigmaaldrich.comnih.gov

The gene encoding IAMT1 in Arabidopsis (AtIAMT1, At5g55250) has been cloned and studied extensively. nih.govuniprot.org Gene expression studies revealed that IAMT1 is regulated both spatially and temporally during the development of leaves. nih.gov Altering the expression levels of IAMT1 leads to significant phenotypes; for instance, overexpression of the gene results in dramatic hyponastic (upward curling) leaf phenotypes. nih.govnih.gov Conversely, reducing IAMT1 expression can produce the opposite effect. nih.gov This indicates that the precise regulation of IAMT1 expression is vital for normal leaf development. nih.gov In Illicium anisatum, RNA-seq analysis was used to identify the putative IaIAMT gene for subsequent cloning and functional characterization. nih.gov

Indole-3-acetic Acid Carboxyl Methyltransferases (IAMTs)

Enzymatic Hydrolysis and De-esterification Pathways

While methylation inactivates auxin, the reverse process of hydrolysis is required to release the active hormone from its methylated, inactive form. researchgate.net Methyl indole-3-acetate (MeIAA) is considered an inactive form of IAA, and its biological effects are dependent on its conversion back to free IAA. researchgate.netnih.gov This de-esterification is accomplished by specific esterase enzymes that cleave the ester bond of MeIAA. nih.gov

The hydrolysis of MeIAA is carried out by carboxylesterases, which belong to the large α/β hydrolase superfamily of enzymes. nih.gov In Arabidopsis, a family of 20 proteins homologous to the tobacco salicylic acid binding protein 2 (SABP2), which hydrolyzes methyl salicylate, has been identified and named AtMES (for Arabidopsis thaliana methyl esterases). nih.govnih.gov Several members of this AtMES family have been shown to be capable of hydrolyzing MeIAA to release free IAA. nih.govresearchgate.net

Through biochemical assays, several candidate MeIAA esterases from the AtMES family have been identified. nih.gov One member in particular, AtMES17 (encoded by gene At3g10870), has been characterized in detail. nih.govresearchgate.net Mutant Arabidopsis plants with a T-DNA insertion in the AtMES17 gene showed significantly reduced sensitivity to exogenously applied MeIAA, while their sensitivity to free IAA remained unchanged. nih.gov This demonstrates that AtMES17 is a key enzyme for hydrolyzing MeIAA in vivo. nih.gov Further experiments showed that wild-type plants could hydrolyze nearly all absorbed MeIAA within 30 minutes, whereas mes17 mutants only hydrolyzed about 40%. researchgate.net

The purified AtMES17 protein exhibits a Km value of 13 µM and a Kcat value of 0.18 s⁻¹ for MeIAA as a substrate. nih.gov The enzyme's activity is strongly inhibited by several metal ions, including Fe²⁺, Fe³⁺, Zn²⁺, and Cu²⁺. nih.gov Gene expression analysis showed that AtMES17 is expressed most highly in the shoot apex, stem, and roots of Arabidopsis. nih.govresearchgate.net

| Enzyme | Organism | Substrate | Km (µM) | Kcat (s⁻¹) | Reference |

| AtMES17 | Arabidopsis thaliana | Methyl indole-3-acetate (MeIAA) | 13 | 0.18 | nih.gov |

Esterase-Mediated Cleavage of Indole Acetate Methyl Esters (e.g., AtMES family)

Biochemical Mechanisms of Hydrolytic Activation

The biological activity of indole-3-acetic acid (IAA), a potent plant hormone, is regulated through its conversion to various conjugates, including methyl esters. Methyl 6-Methylindole-3-acetate, as an ester, is likely in an inactive form that requires hydrolytic activation to release the biologically active 6-Methylindole-3-acetic acid. This activation is primarily an enzymatic process.

In plants, a family of carboxylesterases has been identified that can hydrolyze methyl indole-3-acetate (MeIAA) to its active acid form, IAA. nih.govnih.gov These enzymes, belonging to the AtMES (Methyl Esterase) family in Arabidopsis thaliana, are homologs of the tobacco salicylic acid-binding protein 2 (SABP2), which hydrolyzes methyl salicylate. nih.gov Studies have shown that specific members of the AtMES family can efficiently and specifically hydrolyze MeIAA. nih.govnih.gov For instance, the AtMES17 protein exhibits a K_m value of 13 µM and a K_cat value of 0.18 s⁻¹ for MeIAA, indicating it is a likely physiological substrate. nih.govresearchgate.net The hydrolysis of MeIAA by these esterases is crucial for releasing the active hormone, thereby regulating plant growth and development. nih.gov It is highly probable that a similar enzymatic hydrolysis mechanism, mediated by specific esterases, is responsible for the activation of this compound in biological systems.

The table below summarizes the kinetic parameters of AtMES17 for MeIAA hydrolysis, which serves as a model for the potential hydrolytic activation of this compound.

Table 1: Kinetic Parameters of AtMES17 for MeIAA Hydrolysis

| Enzyme | Substrate | K_m (µM) | K_cat (s⁻¹) | Source |

|---|

Metabolic Transformations and Catabolism in Biological Systems (In Vitro Studies)

The metabolic fate of this compound in biological systems is expected to follow pathways similar to those established for other indole derivatives, originating from the essential amino acid tryptophan.

Microbial Degradation Pathways of Tryptophan to Indole Derivatives

Microorganisms in various environments possess sophisticated enzymatic machinery to degrade tryptophan into a plethora of indole derivatives. This degradation is a key part of the global carbon and nitrogen cycles. Several pathways have been elucidated for tryptophan catabolism.

The most common pathways for microbial tryptophan degradation that lead to indole derivatives include:

The Indole-3-pyruvic acid (IPA) pathway: Tryptophan is first converted to indole-3-pyruvate by an aminotransferase, which is then decarboxylated to indole-3-acetaldehyde. This can be further oxidized to indole-3-acetic acid (IAA).

The Tryptamine (TAM) pathway: Tryptophan is decarboxylated to tryptamine, which is then oxidized by an amine oxidase to indole-3-acetaldehyde, a precursor to IAA. nih.gov

The Indole-3-acetamide (B105759) (IAM) pathway: Tryptophan is oxidized to indole-3-acetamide by a tryptophan monooxygenase, which is then hydrolyzed to IAA. nih.gov

The Tryptophanase pathway: The enzyme tryptophanase directly cleaves tryptophan to produce indole, pyruvate, and ammonia (B1221849).

These pathways highlight the microbial capacity to produce IAA, the precursor to its methyl ester. The subsequent methylation and potential demethylation and degradation of this compound would be extensions of these fundamental microbial processes. For instance, some ruminal Lactobacillus species can enzymatically convert IAA to 3-methylindole (B30407) (skatole). hmdb.ca

Formation of Indole Acetate Methyl Esters as Intermediates or Metabolites

Methyl indole-3-acetate (MeIAA) has been identified as a naturally occurring catabolite of tryptophan, converted by gut microbiota. chemijournal.com Its presence has also been noted in various plants. The formation of MeIAA is catalyzed by the enzyme IAA carboxyl methyltransferase (IAMT1), which transfers a methyl group from S-adenosyl-L-methionine to the carboxyl group of IAA. researchgate.net This conversion represents a method of temporarily inactivating and storing the active hormone IAA.

Given these findings, it is plausible that this compound can be formed as a metabolic intermediate in organisms that produce 6-Methyl-IAA. The formation would likely be catalyzed by a similar methyltransferase enzyme, serving to regulate the concentration and activity of the corresponding carboxylic acid.

Enzymatic Oxidation, Hydroxylation, and Conjugation Reactions

Once formed, or after hydrolysis back to its acid form, the indole ring of 6-Methylindole-3-acetic acid is susceptible to further enzymatic modifications. The primary reactions are oxidation and hydroxylation, often followed by conjugation for detoxification and excretion.

Oxidation and Hydroxylation: Enzymes such as monooxygenases and peroxidases can hydroxylate the indole ring at various positions. For example, horseradish peroxidase can oxidize IAA, forming free radical intermediates. nih.gov In corn extracts, an enzyme system has been shown to oxidize IAA to oxindole-3-acetic acid. acs.org The oxidation of indole can also lead to the formation of colored compounds like indigo (B80030) and indirubin (B1684374) through the dimerization of oxidized intermediates. nih.gov The methyl group at the 6-position of the indole ring in this compound would likely influence the regioselectivity of these hydroxylation reactions.

Conjugation: Following hydroxylation, the resulting hydroxylated indole derivatives can undergo conjugation reactions. A common conjugation reaction in metabolic studies is the addition of glutathione (B108866) (GSH), which is catalyzed by glutathione S-transferases. This process increases the water solubility of the compound, facilitating its excretion. In studies with 3-methylindole, several glutathione conjugates have been identified, formed from reactive epoxide or quinone imine intermediates. nih.gov

Role of Cytochrome P450 Enzymes in Indole Metabolism

Cytochrome P450 (CYP) enzymes are a superfamily of heme-containing monooxygenases that play a central role in the metabolism of a wide variety of xenobiotics and endogenous compounds, including indoles. pharmgkb.org In vitro studies using human liver microsomes have been instrumental in elucidating the role of CYPs in indole metabolism.

The metabolism of 3-methylindole (skatole), a structural analog of the indole core of this compound, is well-studied. Several human CYP isozymes are involved in its oxidation:

CYP2E1 and CYP2A6 are major enzymes responsible for the hepatic metabolism of 3-methylindole.

Oxidation can occur on both the pyrrole (B145914) ring and the benzene (B151609) ring of the indole nucleus.

Metabolites of 3-methylindole include 3-methyloxindole, 3-hydroxy-3-methylindolenine, and various hydroxylated derivatives such as 5-hydroxy- and 6-hydroxy-3-methylindole. nih.gov

These oxidative steps can lead to the formation of reactive electrophilic intermediates, such as epoxides and quinone imines, which can be detoxified by conjugation with glutathione. nih.gov

The specific CYP enzymes involved in the metabolism of a particular drug can be identified through in vitro experiments with recombinant human CYPs and selective chemical inhibitors. The table below lists some of the major human CYP enzymes and their roles in drug metabolism.

Table 2: Major Human Cytochrome P450 Enzymes and Their Functions

| Enzyme Family | Major Isozymes | Key Functions and Substrates | Source |

|---|---|---|---|

| CYP1 | CYP1A2 | Metabolism of caffeine, theophylline, and polycyclic aromatic hydrocarbons. | pharmgkb.org |

| CYP2 | CYP2A6, CYP2C9, CYP2C19, CYP2D6, CYP2E1 | Metabolism of a wide range of drugs including warfarin, omeprazole, codeine, and ethanol. Involved in indole metabolism. | pharmgkb.org |

| CYP3 | CYP3A4, CYP3A5 | Metabolism of over 50% of clinically used drugs, including statins, calcium channel blockers, and macrolide antibiotics. | pharmgkb.org |

Given the established role of CYPs in the metabolism of other methylated indoles, it is highly likely that cytochrome P450 enzymes are also the primary catalysts for the oxidative metabolism of this compound and its hydrolyzed product, 6-Methylindole-3-acetic acid. The 6-methyl substituent would likely direct metabolism towards other positions on the indole ring.

Structure Activity Relationship Sar Studies and Molecular Design of Methyl 6 Methylindole 3 Acetate Derivatives

Elucidation of Key Pharmacophores and Structural Motifs for Biological Interactions

The biological activity of indole (B1671886) derivatives, including methyl 6-methylindole-3-acetate, is intrinsically linked to specific structural features, known as pharmacophores, that interact with biological targets. The core pharmacophore of many biologically active indole compounds consists of the indole nucleus itself, which can engage in hydrophobic and π-stacking interactions, and the side chain at the C-3 position. acs.orgchula.ac.th

For instance, in the context of monoamine oxidase (MAO) inhibitors, a pharmacophore model for indole derivatives includes two hydrophobic rings, a donor atom, and an acceptor site. nih.gov The indole ring often serves as one of the hydrophobic components, while the side chain contributes to the donor-acceptor interactions.

In the design of HIV-1 fusion inhibitors, the bis-indole scaffold has been identified as a key motif. nih.gov The indole rings (rings B and C) are thought to anchor the molecule within a hydrophobic pocket of the target protein. nih.gov The substituent at the C-3 position (ring D) also plays a critical role in the compound's activity. acs.orgnih.gov

Table 1: Key Pharmacophoric Features of Indole Derivatives

| Feature | Description | Potential Interactions |

| Indole Nucleus | A bicyclic aromatic system composed of a benzene (B151609) ring fused to a pyrrole (B145914) ring. | Hydrophobic interactions, π-π stacking. |

| C-3 Side Chain | A substituent at the third position of the indole ring. | Hydrogen bonding, electrostatic interactions, steric interactions. |

| N-H Group | The nitrogen-hydrogen bond in the pyrrole ring of the indole. | Hydrogen bond donor. |

| Substituents on the Benzene Ring | Groups attached to the benzene portion of the indole nucleus. | Modulate electronic properties, solubility, and steric interactions. |

Impact of Substituents on Molecular Interactions and Pathways

However, the effect of a C-6 methyl group is highly context-dependent. nih.gov For example, in a series of melatonin (B1676174) analogues, shifting the methoxy (B1213986) group from the C-5 to the C-6 position, along with moving the side chain, resulted in compounds with affinity similar to melatonin itself. nih.gov In contrast, for certain kinase inhibitors, the introduction of a 6-methyl group was computed to be less favorable as it did not enter a particularly hydrophobic area and was in close contact with a carbonyl group in the binding site. nih.gov

The ester group and the length of the side chain at the C-3 position are critical determinants of the biological activity of indole-3-acetate (B1200044) derivatives. The ester group itself can participate in hydrogen bonding and can influence the molecule's solubility and ability to cross cell membranes. For instance, methyl indole-3-acetate is considered an inactive form of the plant hormone auxin (indole-3-acetic acid), and its biological activity in plants is dependent on its hydrolysis to the free acid by esterases. nih.gov

The length of the acyl chain in indole-3-acetic acid derivatives has been shown to affect their interaction with model membranes. nih.gov Studies have demonstrated that the interaction increases with chain length in both micellar and vesicle bilayer systems. nih.gov In the context of HIV-1 fusion inhibitors, methyl and ethyl esters at the C-3 position were found to be favored, highlighting the importance of this group for activity. acs.orgnih.gov The carboxylate group of indole derivatives can form crucial polar interactions with amino acid residues such as arginine and tyrosine in the binding pocket of GPR40 agonists. nih.gov

The introduction of other substituents, such as halogens and methoxy groups, onto the indole core can significantly alter the electronic properties and steric profile of the molecule, thereby influencing its biological activity.

Halogen Substituents: Halogenation of the indole ring can have a profound impact on activity. For instance, in a series of tubulin inhibitors, halogenation at the R1 position of a furan (B31954) ring connected to the indole resulted in potent compounds. nih.gov In another study, chlorine substitution on the indole ring was found to be favorable for cytotoxicity, whereas a methoxy group was not beneficial. nih.gov The position of the halogen is also critical; for example, different halogen substitutions on indole-3-carboxylic acid lead to significant changes in crystal structures and intermolecular interactions. rsc.org

Methoxy Substituents: The effect of a methoxy group is also highly dependent on its position and the specific biological target. In some phenastatin-based indole derivatives, methoxy substituents on the aromatic ring increased cytotoxic activity. nih.gov Conversely, in other series of topoisomerase inhibitors, a methoxy group was not found to be beneficial for increasing cytotoxicity. nih.gov The introduction of a methoxy group can alter the electron density of the indole ring and provide an additional site for hydrogen bonding. clockss.org

Design Principles for Novel this compound Analogs

The design of novel analogs of this compound is guided by the SAR data obtained from previous studies. The primary goal is to optimize the molecule's interaction with its biological target while maintaining favorable pharmacokinetic properties.

Key design principles include:

Scaffold Hopping and Modification: Replacing the indole core with other heterocyclic systems like benzimidazole (B57391) can be explored, although studies have shown that the indole group is often desirable for hydrophobic interactions. acs.orgnih.gov

Side Chain Optimization: The length and functionality of the side chain at C-3 are critical. Modifications can include varying the ester group, introducing amides, or altering the chain length to optimize interactions with the target. nih.gov

Substitution on the Indole Ring: Introducing various substituents (halogens, methyl, methoxy groups) at different positions on the indole ring can be used to fine-tune the electronic and steric properties of the molecule to enhance binding affinity and selectivity. acs.orgnih.gov For instance, structure-based drug design can guide the rational placement of substituents to maximize interactions with specific residues in a binding pocket. mdpi.com

Conformational Restriction: Introducing conformational constraints, for example by creating cyclic analogs, can pre-organize the molecule into a bioactive conformation, potentially increasing potency. acs.org

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. neliti.comtandfonline.com These models can then be used to predict the activity of newly designed molecules.

For indole derivatives, QSAR studies have been successfully applied to understand their activity as monoamine oxidase inhibitors, anti-proliferative agents, and antifungal agents. nih.govneliti.comtandfonline.com A typical QSAR study involves the following steps:

Data Set Preparation: A series of indole derivatives with known biological activities is compiled. neliti.com

Descriptor Calculation: A variety of molecular descriptors, which quantify different aspects of the chemical structure (e.g., electronic, steric, hydrophobic properties), are calculated for each molecule. neliti.comtandfonline.com

Model Development: Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Artificial Neural Networks (ANN) are used to build a model that correlates the descriptors with the biological activity. neliti.com

Model Validation: The predictive power of the QSAR model is rigorously assessed using statistical techniques like cross-validation. neliti.com

QSAR models can provide valuable insights into the key structural features that govern the biological activity of this compound derivatives and can guide the design of new, more potent analogs. mdpi.com

Advanced Analytical Methodologies for Characterization and Quantification

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for determining the molecular structure of Methyl 6-Methylindole-3-acetate.

Nuclear Magnetic Resonance (NMR) Spectroscopy and Spectral Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the precise arrangement of atoms within a molecule. For indole (B1671886) derivatives, both ¹H and ¹³C NMR are utilized to provide a complete structural picture. acs.org In the case of substituted indoles, the chemical shifts and coupling constants of the protons and carbons in the indole ring and its substituents are highly informative.

For instance, in a related compound, 6-fluoro-3-methyl-1H-indole, the ¹H NMR spectrum in CDCl₃ shows a singlet for the NH proton around δ 7.88 ppm and a singlet for the methyl group protons around δ 2.34 ppm. rsc.org The aromatic protons exhibit complex splitting patterns determined by their positions and the presence of the fluorine substituent. rsc.org The ¹³C NMR spectrum provides complementary information, with distinct signals for each carbon atom, including those of the indole core and the methyl group. rsc.org

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Substituted Indoles

| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) |

|---|---|---|

| 6-Fluoro-3-methyl-1H-indole | 7.88 (s, 1H), 7.49 (dd, 1H), 7.04 (dd, 1H), 6.96 (s, 1H), 6.91 (td, 1H), 2.34 (s, 3H) | 161.10, 159.22, 136.29, 136.19, 125.05, 121.86, 119.65, 119.57, 111.96, 108.03, 107.83, 97.42, 97.21, 9.72 |

| 6-Chloro-3-methyl-1H-indole | 7.88 (s, 1H), 7.48 (d, 1H), 7.33 (d, 1H), 7.09 (dd, 1H), 6.95 (dd, 1H), 2.31 (d, 3H) | 136.67, 127.93, 127.05, 122.32, 119.94, 119.82, 112.03, 110.96, 9.67 |

| Methyl 3-methyl-1H-indole-5-carboxylate | 8.38 (s, 1H), 8.17 (s, 1H), 7.92 (dd, 1H), 7.36 (d, 1H), 7.04 (s, 1H), 3.96 (d, 3H), 2.38 (d, 3H) | 168.45, 138.97, 128.08, 123.41, 122.89, 122.08, 121.31, 113.41, 110.69, 51.93, 9.67 |

Data sourced from a study on the methylation of indoles. rsc.org

Mass Spectrometry (MS) and Tandem MS (MS/MS) for Fragment Analysis

Mass spectrometry (MS) is a key technique for determining the molecular weight and elemental composition of a compound. nih.gov When coupled with fragmentation techniques (MS/MS), it provides detailed structural information. nih.gov The fragmentation of indole derivatives in MS often follows predictable pathways. For example, indole-3-acetic acid and its esters typically show a prominent molecular ion peak. scirp.org A characteristic fragmentation involves the loss of the side chain, leading to the formation of a stable indolenine cation. scirp.org

In the analysis of related indole compounds, the mass spectra reveal key fragments that help confirm the structure. The electron impact (EI) mass spectrum of methyl indole-3-acetate (B1200044) shows a molecular ion peak (M⁺) at m/z 189. nih.gov Tandem MS (MS/MS) experiments on the molecular ion can elucidate the fragmentation pathways. For instance, the loss of the methoxycarbonyl group (-COOCH₃) is a common fragmentation step for methyl esters. libretexts.org

Table 2: Key Mass Spectral Fragments for Indole Derivatives

| Compound/Fragment | m/z | Significance |

|---|---|---|

| Methyl indole-3-acetate (Molecular Ion) | 189 | Molecular weight of the compound. nih.gov |

| Indole nucleus | 117 | Core indole structure. |

| Quinolinium ion | 130 | Characteristic fragment in indole spectra. nih.govscirp.org |

Data compiled from general fragmentation patterns of indole derivatives and public spectral databases.

X-ray Diffraction Analysis for Solid-State Structure Determination

The crystal structure of another indole derivative, 3-(naphth-1-ylmethyl)indole, showed that the compound crystallizes in the triclinic crystal system. researchgate.net Such analyses provide invaluable data on the intermolecular interactions that govern the packing of molecules in the crystal lattice. researchgate.netmdpi.com

Table 3: Representative Crystal Data for an Indole Derivative

| Parameter | Value |

|---|---|

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 5.9308(2) |

| b (Å) | 10.9695(3) |

| c (Å) | 14.7966(4) |

| α (°) | 100.5010(10) |

| β (°) | 98.6180(10) |

| γ (°) | 103.8180(10) |

| Volume (ų) | 900.07(5) |

Data from the crystal structure analysis of a substituted 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole. mdpi.com

Chromatographic Separation Techniques

Chromatographic methods are essential for the separation, identification, and quantification of this compound from complex mixtures.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of non-volatile and thermally unstable compounds like many indole derivatives. A typical reversed-phase HPLC method for indole-3-acetic acid and related compounds uses a C18 or C8 column with a mobile phase consisting of a mixture of methanol (B129727) or acetonitrile (B52724) and an aqueous buffer, often containing acetic acid or trifluoroacetic acid. nih.govresearchgate.netnih.gov

Method development involves optimizing parameters such as the mobile phase composition, flow rate, and column temperature to achieve good separation and peak shape. nih.govmdpi.com Validation of the HPLC method is crucial to ensure its reliability and includes assessing linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). ijper.orgresearchgate.net For example, a validated HPLC method for indole-3-acetic acid demonstrated a wide linear range with a low LOD, making it suitable for quantifying the analyte in various samples. nih.gov

Table 4: Typical HPLC Method Parameters and Validation Data for Indole Analogs

| Parameter | Condition/Value |

|---|---|

| Column | Zorbax Eclipse Plus C18, 3.5 µm (4.6 mm × 100 mm) ijper.org |

| Mobile Phase | Acetonitrile: 10 mM Sodium Acetate (B1210297) Buffer (pH 3) ijper.org |

| Flow Rate | 1.0 mL/min ijper.org |

| Detection | UV at 254 nm ijper.org |

| Linearity (r²) | >0.99 nih.gov |

| Accuracy (%) | 96.4 - 103.8 nih.gov |

| Intra-day Precision (RSD%) | < 2% nih.gov |

Data compiled from various validated HPLC methods for related compounds.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications in Metabolic Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for the analysis of volatile and thermally stable compounds, or those that can be derivatized to become volatile. nih.gov In metabolic profiling, GC-MS is used to identify and quantify a wide range of metabolites, including indole derivatives, in biological samples. nih.govresearchgate.net

For the analysis of indole-3-acetic acid and its esters, derivatization is often necessary to increase their volatility and improve their chromatographic properties. researchgate.net The resulting mass spectra provide a "fingerprint" that can be used for identification by comparison with spectral libraries. researchgate.net GC-MS has been successfully applied to study the metabolic pathways of tryptophan, a precursor to many indole compounds, in various organisms. hmdb.ca The technique allows for the detection of subtle changes in metabolite levels, providing insights into cellular function and disease states. nih.gov

Table 5: Compounds Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 6-Fluoro-3-methyl-1H-indole |

| 6-Chloro-3-methyl-1H-indole |

| Methyl 3-methyl-1H-indole-5-carboxylate |

| Methyl indole-3-acetate |

| Indole-3-acetic acid |

| Methyl 2-(1H-indole-3-carboxamido)acetate |

| 3-(Naphth-1-ylmethyl)indole |

Ultra-Performance Liquid Chromatography (UPLC) for High-Resolution Profiling

Ultra-Performance Liquid Chromatography (UPLC) stands as a significant advancement in liquid chromatography, offering enhanced resolution, speed, and sensitivity compared to traditional High-Performance Liquid Chromatography (HPLC). These improvements are primarily due to the use of columns packed with smaller sub-2 µm particles, which can withstand higher backpressures.

For the analysis of this compound, UPLC systems are typically coupled with photodiode array (PDA) detectors or mass spectrometry (MS) for definitive identification and quantification. The separation is commonly achieved using a reversed-phase column, such as a C18 or C8, with a gradient elution mobile phase. A typical mobile phase might consist of an aqueous component, often with a small amount of acid like formic acid or acetic acid to improve peak shape, and an organic modifier such as acetonitrile or methanol.

The high resolving power of UPLC is particularly advantageous for separating this compound from its structurally similar isomers and metabolites, which may be present in biological samples. This capability is critical for accurate profiling and understanding the metabolic pathways of the compound.

| Parameter | Typical Conditions for UPLC Analysis of Indole Acetate Esters |

| Column | Reversed-phase C18 or C8, sub-2 µm particle size |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid |

| Elution | Gradient elution |

| Flow Rate | 0.3 - 0.6 mL/min |

| Detection | Photodiode Array (PDA) and/or Mass Spectrometry (MS) |

Metabolite Profiling and Identification in In Vitro Systems

In vitro metabolic studies are fundamental to understanding the biotransformation of a compound like this compound. These studies typically utilize subcellular fractions, such as liver microsomes or S9 fractions, or cultured cells like hepatocytes, to mimic the metabolic processes that occur in the body. The primary goal is to identify the major and minor metabolites formed and to elucidate the enzymatic pathways responsible for their formation.

The process involves incubating this compound with the in vitro system, followed by the extraction of the parent compound and its metabolites. The resulting extract is then analyzed using high-resolution analytical techniques, most commonly LC-MS/MS. By comparing the metabolic profile of the parent compound with that of a control incubation (without the compound), researchers can identify the generated metabolites. Further structural elucidation is often achieved through high-resolution mass spectrometry and comparison with synthetic standards.

Application of Isotope-Labeled Compounds in Metabolic Pathway Elucidation (e.g., deuterated analogs)

The use of isotope-labeled compounds, such as deuterated analogs of this compound, is a powerful tool in metabolic pathway elucidation. In these "stable isotope tracer" studies, the labeled compound is incubated with the in vitro system. The presence of the isotope label results in a characteristic mass shift in the parent compound and its metabolites when analyzed by mass spectrometry.

This mass shift allows for the unambiguous differentiation of drug-related material from endogenous matrix components, significantly reducing the complexity of the resulting chromatograms and mass spectra. For example, if a deuterated analog of this compound is used, any detected metabolite will also contain the deuterium (B1214612) label, confirming its origin from the parent compound. This technique is invaluable for tracing the metabolic fate of the molecule and for constructing a comprehensive metabolic map.

Bioanalytical Method Validation for Indole Acetate Methyl Esters in Research Matrices

Before a bioanalytical method can be reliably used for the quantification of this compound in research matrices such as plasma, urine, or tissue homogenates, it must undergo a rigorous validation process. This validation ensures that the method is accurate, precise, and reproducible for its intended purpose. The key validation parameters, as typically required by regulatory guidelines, include:

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

Accuracy: The closeness of the measured concentration to the true concentration.

Precision: The degree of agreement among individual measurements when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. This is assessed at both the intra-day (repeatability) and inter-day (intermediate precision) levels.

Calibration Curve: The relationship between the instrument response and the known concentration of the analyte. The range of the calibration curve defines the limits of reliable quantification.

Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision.

Matrix Effect: The effect of the sample matrix on the ionization of the analyte and internal standard in mass spectrometry-based assays.

Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.

The validation of a bioanalytical method for this compound would involve a series of experiments to evaluate these parameters, ensuring the reliability of the data generated in preclinical research studies.

| Validation Parameter | Typical Acceptance Criteria |

| Accuracy | Within ±15% of the nominal concentration (±20% at LLOQ) |

| Precision (Intra- and Inter-day) | Coefficient of Variation (CV) ≤15% (≤20% at LLOQ) |

| Selectivity | No significant interfering peaks at the retention time of the analyte and internal standard |

| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥10 with acceptable accuracy and precision |

| Matrix Effect | CV of the matrix factor should be ≤15% |

| Stability | Analyte concentration should be within ±15% of the initial concentration |

Computational Chemistry and Molecular Modeling Applications

Molecular Docking Simulations for Ligand-Protein Interactions.researchgate.netnih.govscielo.br

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.netnih.govscielo.br This method is widely used to understand and predict the interaction between a ligand, such as Methyl 6-Methylindole-3-acetate, and a target protein.

Prediction of Binding Modes and Affinities with Target Biomolecules

Molecular docking simulations can predict how this compound or similar indole (B1671886) derivatives bind to the active site of a target biomolecule. researchgate.net The process involves generating a multitude of possible conformations of the ligand within the protein's binding pocket and then scoring these poses based on their binding affinity. This scoring is often expressed as a binding energy, with lower values indicating a more favorable interaction. For instance, studies on related indole compounds have utilized docking to estimate binding affinities and identify the most stable binding conformations. researchgate.net The binding affinity is a critical parameter as it correlates with the potential efficacy of the compound as an inhibitor or activator of the target protein.

In a study involving the general class of indole-3-acetate (B1200044) derivatives, docking simulations were used to predict their binding to the ATP binding cavity of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). arinbjorn.is The results indicated that these compounds could indeed fit into the binding site, suggesting a potential mechanism for inhibiting the receptor's activity. arinbjorn.is The CHEMPLP scoring function, known for its accuracy in predicting protein-ligand interactions, was employed in this study to evaluate the binding poses. arinbjorn.is

| Parameter | Description | Relevance |

| Binding Energy (kcal/mol) | The calculated energy released upon the formation of the ligand-protein complex. Lower values indicate stronger binding. | Predicts the strength of the interaction between this compound and its target. |

| Binding Pose | The specific orientation and conformation of the ligand within the protein's active site. | Determines the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex. |

| Docking Score | A numerical value assigned by the docking software to rank different binding poses. | Helps in identifying the most likely and energetically favorable binding mode. |

Identification of Key Interacting Residues and Binding Site Characteristics.researchgate.netnih.gov

Beyond predicting binding affinity, molecular docking provides detailed information about the specific amino acid residues within the protein's binding site that interact with the ligand. researchgate.netnih.gov These interactions can include hydrogen bonds, hydrophobic interactions, pi-pi stacking, and electrostatic interactions. For example, in a docking study of a related indole derivative with maltase-glucoamylase, the analysis revealed two hydrogen bonds with Thr205 and Lys480, and π-π interactions with Trp406 and Phe450. researchgate.net Identifying these key residues is crucial for understanding the molecular basis of the ligand's activity and for designing more potent and selective analogs.

The characteristics of the binding site, such as its size, shape, and hydrophobicity, are also elucidated through docking studies. nih.gov This information can be used to assess the "drug-likeness" of a compound and its potential for further development.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations provide a dynamic view of the behavior of a molecule over time, offering insights that are complementary to the static picture provided by molecular docking.

Conformational Analysis and Ligand Stability within Active Sites

Once a promising binding pose is identified through molecular docking, MD simulations can be used to assess the stability of the ligand within the protein's active site. dovepress.com These simulations track the movements of all atoms in the system over a period of nanoseconds or even microseconds. By analyzing the trajectory of the simulation, researchers can determine if the ligand remains in its initial binding pose or if it undergoes significant conformational changes.

A key metric used in this analysis is the Root Mean Square Deviation (RMSD) of the ligand's atoms from their initial positions. A stable RMSD plot over the course of the simulation suggests that the ligand has found a stable binding mode. nih.gov Conversely, large fluctuations in the RMSD may indicate an unstable interaction.

Protein-Ligand Complex Dynamics and Interactions

MD simulations also provide a detailed picture of the dynamic interactions between the protein and the ligand. conicet.gov.ar They can reveal how the protein structure adapts to the presence of the ligand and how the interactions between them evolve over time. For example, hydrogen bonds that are predicted in the static docking pose can be monitored throughout the MD simulation to assess their persistence.

Furthermore, MD simulations can be used to calculate the binding free energy of the protein-ligand complex, often using methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area). mdpi.com This provides a more rigorous estimate of the binding affinity than the scoring functions used in molecular docking. The analysis of the solvent-accessible surface area (SASA) during the simulation can also provide insights into the compactness of the protein-ligand complex. researchgate.netmdpi.com

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, based on the principles of quantum mechanics, provide a fundamental understanding of the electronic structure and reactivity of a molecule.

Density Functional Theory (DFT) is a widely used quantum chemical method for these purposes. isasbharat.inbohrium.com By solving the Schrödinger equation for the molecule, DFT can be used to calculate a variety of properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). isasbharat.inbohrium.com The energy gap between the HOMO and LUMO is an important indicator of the molecule's chemical reactivity and stability. isasbharat.in A smaller energy gap suggests that the molecule is more reactive. isasbharat.in

These calculations can also predict the distribution of electron density within the molecule, which is visualized through molecular electrostatic potential (MEP) maps. bohrium.com These maps highlight regions of the molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic), providing insights into how the molecule will interact with other molecules. For indole derivatives, these calculations can help to understand their reactivity in various chemical and biological processes. researchgate.net

Rotationally resolved electronic spectroscopy, combined with ab initio calculations, has been used to study the electronic states of related molecules like 6-methylindole (B1295342). ru.nl These studies provide precise information about the molecular structure and the orientation of the transition dipole moment, which are crucial for understanding the molecule's photophysical properties. ru.nl

| Computational Method | Information Gained | Relevance for this compound |

| Molecular Docking | Binding modes, binding affinities, key interacting residues. researchgate.netnih.gov | Predicts potential biological targets and the molecular basis of interaction. |

| Molecular Dynamics | Conformational stability, dynamic interactions, binding free energy. mdpi.com | Assesses the stability of the ligand in the active site and provides a more accurate measure of binding affinity. |

| Quantum Chemistry (DFT) | Electronic structure, HOMO-LUMO gap, reactivity, molecular electrostatic potential. isasbharat.inbohrium.com | Provides fundamental insights into the chemical reactivity and interaction potential of the molecule. |

Virtual Screening and Rational Design Approaches for Indole Derivatives